![molecular formula C27H24N2 B2801009 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline CAS No. 269405-02-9](/img/structure/B2801009.png)
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline
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Description
Scientific Research Applications
Photophysical Behavior and Charge Transfer
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline, along with its derivatives, has been extensively studied for its unique photophysical properties. Research indicates that these compounds exhibit large solvatochromic shifts in their first excited-state fluorescence maximum, suggesting intramolecular charge transfer characteristics. Specifically, with N,N-dimethyl substituents, the fluorescence of these compounds is significantly quenched in protic solvents, attributed to nonradiative internal conversion facilitated by hydrogen bond formation. This behavior contrasts with N,N-diphenyl substituents, where hydrogen bonding does not alter fluorescence quantum yield, indicating distinct charge transfer dynamics influenced by substituent nature (Song et al., 2011).
Two-Photon Absorption and Optical Properties
Compounds based on the diphenylpyridine core, including 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline, have been synthesized and analyzed for their optical properties. Notably, these compounds demonstrate significant two-photon absorption (TPA) capabilities. One such study highlighted the synthesis of dipolar, quadrupolar, and octupolar molecular systems, revealing that octupolar compounds exhibit exceptionally large TPA cross-sections, making them attractive for applications involving two-photon excited fluorescence (TPEF) (Collings et al., 2009).
Solvation and Solvatochromism
Further research into the solvation effects on compounds structurally related to 4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline shows distinct solvatochromic behavior. These studies contribute to a deeper understanding of solvent interactions and the influence of molecular structure on solvatochromism, offering insights into the design of molecular probes and sensors based on solvatochromic shifts (Pires et al., 2019).
UV-Visible Spectroscopy in Binary Solvent Mixtures
The hydrophilic and solvatochromic properties of structurally similar compounds have been explored through UV-visible spectroscopy in binary solvent mixtures. This research sheds light on the preferential solvation model and the potential application of these compounds in determining solvent polarity parameters, further extending their utility in analytical and environmental chemistry (Herodes et al., 2003).
Hydrogen-Bonding and Molecular Interactions
Investigations into the hydrogen-bonding interactions of protonated derivatives of these compounds with amines in organic solvents have provided valuable insights into the molecular interactions and the role of solvent polarity. Such studies contribute to our understanding of the structural determinants of molecular recognition and assembly, with implications for the design of molecular sensors and materials (Ribeiro et al., 2011).
properties
IUPAC Name |
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2/c1-29(2)25-17-15-21(16-18-25)13-14-22-19-26(23-9-5-3-6-10-23)28-27(20-22)24-11-7-4-8-12-24/h3-20H,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDFGTXOHJNBPD-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline |
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